molecular formula C12H8FNO3 B6150126 5-(4-fluorophenoxy)pyridine-2-carboxylic acid CAS No. 1352812-14-6

5-(4-fluorophenoxy)pyridine-2-carboxylic acid

Cat. No.: B6150126
CAS No.: 1352812-14-6
M. Wt: 233.19 g/mol
InChI Key: CQXXSEZKPPQQHT-UHFFFAOYSA-N
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Description

5-(4-Fluorophenoxy)pyridine-2-carboxylic acid is a fluorinated aromatic compound featuring a pyridine core substituted with a carboxylic acid group at position 2 and a 4-fluorophenoxy moiety at position 3. This structure combines the electron-withdrawing effects of fluorine and the hydrogen-bonding capability of the carboxylic acid, making it a versatile scaffold in medicinal chemistry and materials science.

Properties

CAS No.

1352812-14-6

Molecular Formula

C12H8FNO3

Molecular Weight

233.19 g/mol

IUPAC Name

5-(4-fluorophenoxy)pyridine-2-carboxylic acid

InChI

InChI=1S/C12H8FNO3/c13-8-1-3-9(4-2-8)17-10-5-6-11(12(15)16)14-7-10/h1-7H,(H,15,16)

InChI Key

CQXXSEZKPPQQHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=CN=C(C=C2)C(=O)O)F

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-fluorophenoxy)pyridine-2-carboxylic acid typically involves the reaction of 4-fluorophenol with 2-chloropyridine-5-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Functional Group Reactivity

While direct reaction data for the target compound is limited in the provided sources, its structural features suggest potential reactivity:

  • Carboxylic Acid Group :

    • Esterification/Hydrolysis : The carboxylic acid can undergo esterification with alcohols or hydrolysis under acidic/basic conditions, though specific reagents and conditions are not detailed in the sources.

    • Amidation : Potential for forming amides with amines, though this is inferred from general carboxylic acid chemistry.

  • Phenoxy Group :

    • Substitution : The fluorine atom in the phenoxy group could participate in nucleophilic aromatic substitution, though the sources do not explicitly describe such reactions.

Biological Insights and Structural Implications

Research on related pyridine-2,4-dicarboxylate derivatives highlights the C2 carboxylate group as a critical functional group for binding to molecular targets (e.g., enzymes like JMJD5) . While this study focuses on biological activity rather than chemical reactivity, it underscores the importance of the carboxylate group in interactions, suggesting its potential involvement in condensation or chelation reactions in biological systems.

Comparison with Analogues

A structural comparison with similar compounds reveals how substituents influence reactivity:

Compound Key Substituent Reactivity Implication
5-(4-Chlorophenoxy)pyridine-2-carboxylic acidChlorine (Cl)Higher reactivity in substitution reactions due to Cl’s larger size.
5-(4-Methylphenoxy)pyridine-2-carboxylic acidMethyl (CH₃)Reduced electron-withdrawing effects compared to halogens.
5-(4-Fluorophenoxy)pyridine-2-carboxylic acidFluorine (F)Strong electron-withdrawing effect enhances acidity of the carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Recent studies have highlighted the potential of 5-(4-fluorophenoxy)pyridine-2-carboxylic acid and its derivatives as antimicrobial agents. The fluorine substitution is known to improve the metabolic stability and bioavailability of compounds, making them more effective against a range of pathogens.

CompoundActivityReference
This compoundBroad-spectrum antimicrobial activity

Cancer Research
The compound has been investigated for its anticancer properties. Derivatives of this acid have shown promising results in inhibiting cancer cell proliferation, particularly in breast cancer cell lines.

StudyCell Lines TestedIC50 (µM)Reference
Cytotoxicity AssayMCF-7, T47-D, MDA-MB 23127.7–39.2

Chemical Synthesis

This compound serves as an important building block in the synthesis of more complex organic molecules. Its reactivity allows for various modifications through chemical reactions such as oxidation, reduction, and substitution.

Synthesis Pathways

  • Suzuki Coupling : Utilized for forming carbon-carbon bonds with aryl halides.
  • Nucleophilic Substitution : Allows for the introduction of various functional groups.

Material Science

In materials science, this compound is explored for its applications in developing advanced materials such as polymers and coatings. The presence of fluorine enhances the thermal stability and chemical resistance of these materials.

ApplicationDescription
PolymersUsed to create high-performance materials with enhanced durability
CoatingsProvides resistance to environmental degradation

Biological Studies

The compound acts as a valuable probe in biological assays aimed at studying enzyme activity and protein interactions. Its ability to modulate biological pathways makes it an essential tool in drug discovery.

Mechanism of Action
The mechanism involves interactions with specific molecular targets, where the fluorine atoms enhance binding affinity to proteins or enzymes.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial properties of derivatives showed that compounds derived from this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antibiotics .
  • Cytotoxic Activity : Research focusing on the anticancer effects demonstrated that specific derivatives could selectively target cancer cells while sparing normal cells, suggesting a therapeutic window that could be exploited for cancer treatment .

Mechanism of Action

The mechanism of action of 5-(4-fluorophenoxy)pyridine-2-carboxylic acid is primarily based on its ability to interact with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors, potentially leading to inhibitory or modulatory effects. The pyridine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Compound Name Substituents/Modifications Key Structural Differences References
5-(Tetrahydro-pyran-4-yloxy)pyridine-2-carboxylic acid hydrazide Hydrazide group; tetrahydropyranyloxy substituent Replacement of 4-fluorophenoxy with a bulkier, oxygen-containing cyclic ether. Likely impacts solubility and steric interactions.
4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide Amide group; amino-fluorophenoxy substituent Carboxylic acid replaced with methylamide; additional amino group enhances hydrogen-bonding potential.
4-(2,4-Difluorophenyl)-2-pyridinecarboxylic acid Difluorophenyl substituent (direct attachment) Fluorinated phenyl group directly bonded to pyridine, lacking the ether linkage. Increased lipophilicity.
5-Fluoropyridine-2-carboxylic acid Fluorine at pyridine position 5; no phenoxy group Simpler structure with reduced steric hindrance; lacks the aromatic ether moiety.
4-Chloro-5-fluoropicolinic acid Chlorine at pyridine position 4; fluorine at position 5 Halogen substituents alter electronic properties; potential for enhanced electrophilicity.

Physicochemical Properties

  • Molecular Weight and Polarity: The target compound’s molecular weight (estimated ~247.2 g/mol) is higher than simpler analogs like 5-fluoropyridine-2-carboxylic acid (155.11 g/mol) due to the 4-fluorophenoxy group . The carboxylic acid group increases polarity, while the fluorophenoxy moiety enhances lipophilicity compared to non-fluorinated analogs .
  • Solubility and Stability: Ether-linked substituents (e.g., 4-fluorophenoxy) may improve solubility in organic solvents compared to directly bonded aryl groups (e.g., 4-(2,4-difluorophenyl)-2-pyridinecarboxylic acid) . Hydrazide derivatives (e.g., ) exhibit reduced acidity, altering reactivity in condensation reactions .

Biological Activity

5-(4-Fluorophenoxy)pyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides an in-depth examination of its biological activity, mechanisms of action, and related research findings.

  • CAS Number : 1352812-14-6
  • Molecular Formula : C12H10FNO3
  • Molecular Weight : 235.21 g/mol
  • Purity : 95%

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The fluorine atom enhances lipophilicity, improving membrane permeability and biological interactions. This compound may act as an inhibitor for specific enzymes or receptors involved in disease processes, particularly in cancer and inflammatory pathways.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in the development of new antimicrobial agents.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that derivatives of pyridine carboxylic acids, including this compound, exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7, HeLa) when tested using MTT assays .
    • The IC50 values for these compounds were found to be in the micromolar range, indicating effective potency.
  • Mechanistic Insights :
    • Detailed mechanistic studies revealed that the compound could interfere with the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. This interference leads to increased apoptosis in treated cells .
    • Binding studies using molecular docking simulations have suggested that this compound may bind effectively to the active sites of target proteins involved in cancer progression .
  • Comparative Analysis :
    • Comparative studies with other fluorinated pyridine derivatives showed that the presence of the phenoxy group significantly enhanced both lipophilicity and biological activity, making this compound a strong candidate for drug development.

Data Summary

Property Value
CAS Number1352812-14-6
Molecular FormulaC12H10FNO3
Molecular Weight235.21 g/mol
Biological ActivityAnticancer, Antimicrobial
Mechanism of ActionPI3K/Akt pathway inhibition

Q & A

Q. What are the most reliable synthetic routes for 5-(4-fluorophenoxy)pyridine-2-carboxylic acid, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves coupling 4-fluorophenol with a pyridine-2-carboxylic acid derivative. A common approach is nucleophilic aromatic substitution (SNAr) under basic conditions. For example:

  • Step 1: React 2-chloropyridine-5-carboxylic acid with 4-fluorophenol in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base at 80–100°C for 12–24 hours .
  • Step 2: Purify the crude product via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
  • Yield Optimization: Vary reaction parameters using Design of Experiments (DoE), such as temperature (80–120°C), base strength (e.g., Cs₂CO₃ vs. K₂CO₃), and stoichiometric ratios (1:1.2–1.5). Monitoring via TLC or HPLC ensures reaction completion .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer: Use a combination of analytical techniques:

  • HPLC: C18 column, mobile phase = acetonitrile/0.1% trifluoroacetic acid (70:30), flow rate = 1 mL/min. Purity >95% is acceptable for most biological assays .
  • NMR: ¹H NMR (DMSO-d6) should show characteristic signals: δ 8.6–8.8 ppm (pyridine H), δ 7.0–7.3 ppm (fluorophenyl H), and δ 12.5 ppm (carboxylic acid -OH) .
  • Mass Spectrometry: ESI-MS ([M-H]⁻) expected at m/z 247.1.
  • X-ray Crystallography: For absolute confirmation, grow single crystals in methanol/water and compare bond lengths/angles with structurally related fluorophenyl-pyridine derivatives (e.g., C-F bond = ~1.35 Å) .

Q. What are the recommended protocols for evaluating the compound’s solubility and stability in biological assays?

Methodological Answer:

  • Solubility: Prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4). Use dynamic light scattering (DLS) to detect precipitation at working concentrations (1–100 µM).
  • Stability: Incubate the compound in assay buffers (e.g., RPMI-1640, 37°C) for 24–48 hours. Monitor degradation via HPLC and compare peak areas with fresh samples. Adjust buffer pH (4–9) to assess pH-dependent stability .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?

Methodological Answer:

  • DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to compute:
    • Electron density maps to identify nucleophilic/electrophilic sites.
    • Fukui indices for predicting regioselectivity in cross-coupling reactions.
    • Transition-state energy barriers for SNAr or esterification reactions.
  • Molecular Dynamics (MD): Simulate interactions with enzymes (e.g., COX-2) using AMBER or GROMACS. Analyze binding free energy (MM-PBSA) to prioritize biological targets .

Q. What strategies resolve contradictions in reported biological activity data for fluorophenyl-pyridine derivatives?

Methodological Answer:

  • Meta-Analysis: Compare IC50 values across studies (e.g., antimicrobial vs. anticancer assays) using standardized protocols (e.g., CLSI guidelines).
  • Assay Validation: Replicate conflicting studies under controlled conditions (e.g., same cell line, passage number, and serum concentration).
  • Off-Target Screening: Use kinase profiling panels (e.g., Eurofins) to identify non-specific binding .

Q. How can the compound’s electronic properties be exploited in material science applications?

Methodological Answer:

  • Electrochemical Analysis: Perform cyclic voltammetry (CH Instruments) in acetonitrile (0.1 M TBAPF6) to determine HOMO/LUMO levels. Fluorine substituents typically lower LUMO, enhancing electron-accepting capacity.
  • Coordination Chemistry: Screen metal salts (e.g., Cu(II), Fe(III)) in DMF to form complexes. Characterize via UV-Vis (ligand-to-metal charge transfer bands) and EPR (for paramagnetic species) .

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